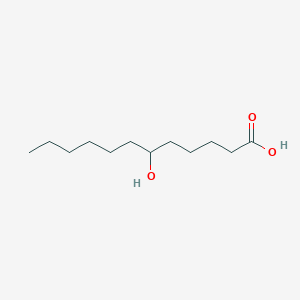

6-Hydroxydodecanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

35875-13-9 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

6-hydroxydodecanoic acid |

InChI |

InChI=1S/C12H24O3/c1-2-3-4-5-8-11(13)9-6-7-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) |

InChI Key |

JSSMLGKWQYPKBS-UHFFFAOYSA-N |

SMILES |

CCCCCCC(CCCCC(=O)O)O |

Canonical SMILES |

CCCCCCC(CCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Metabolic Checkpoint: Role of 6-Hydroxydodecanoic Acid in Ricinoleic Acid Metabolism

The following technical guide details the metabolic role, biochemical trajectory, and experimental characterization of 6-hydroxydodecanoic acid (6-HDA) within the catabolism of ricinoleic acid.

Executive Summary

Ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid), the primary fatty acid in castor oil, serves as a critical substrate for the biotechnological production of high-value lactones, specifically

This compound (6-HDA) represents a pivotal metabolic intermediate (C12) generated after three cycles of

Mechanistic Biochemistry: The -Oxidation Spiral

To understand the origin of 6-HDA, one must trace the regiospecific shortening of the carbon chain. Ricinoleic acid contains a hydroxyl group at position C12.[1] As the mitochondrial or peroxisomal

The Carbon Math

-

Start: Ricinoleic Acid (C18, 12-OH).[1]

-

Cycle 1: Removal of C1-C2 (Acetyl-CoA).[1] Product: 10-hydroxy-7-cis-hexadecenoic acid (C16).[1]

-

Cycle 2: Removal of C3-C4. Product: 8-hydroxy-5-cis-tetradecenoic acid (C14).[1]

-

Cycle 3: Removal of C5-C6. Product: 6-hydroxy-3-cis-dodecenoic acid / this compound (C12). [1]

At this stage, the molecule is a 12-carbon chain with the hydroxyl group at position 6.[1] This is 6-HDA .

Pathway Visualization

The following diagram illustrates the stepwise degradation and the emergence of 6-HDA as the obligate precursor to the commercially vital 4-hydroxydecanoic acid (4-HDA).

Figure 1: The catabolic cascade of ricinoleic acid.[1][2][3][5][6][7] 6-HDA (Red) serves as the C12 intermediate.[1] Inefficient processing at this stage prevents formation of the C10 precursor (Green).

The Physiological Role of 6-HDA

In microbial systems like Yarrowia lipolytica or Sporidiobolus spp., 6-HDA is not merely a passive intermediate; it acts as a kinetic bottleneck.[1]

Flux Regulation and Accumulation

Experimental data indicates that

-

The Bottleneck: Many lipolytic yeasts process long-chain fatty acids (C18, C16) rapidly.[1] However, as the chain shortens to C12 (6-HDA), the specific activity of Aox often decreases.[1]

-

Consequence: This leads to the transient accumulation of 6-HDA in the fermentation broth. If the cells cannot efficiently transport or oxidize 6-HDA to C10, the yield of

-decalactone plateaus.[1]

Toxicity and Transport

6-HDA possesses higher water solubility than ricinoleic acid but remains hydrophobic enough to disrupt membrane integrity if accumulated intracellularly.[1]

-

Export Mechanism: To mitigate toxicity, cells often export 6-HDA into the extracellular medium.[1]

-

Re-uptake: For conversion to continue, 6-HDA must be re-imported and reactivated to its CoA-thioester, an energy-intensive process that can slow overall productivity.[1]

Experimental Characterization: Protocols

To study 6-HDA, researchers must isolate it from a complex matrix containing residual castor oil, C10 products, and biomass.[1] The following protocols are designed for high recovery and accurate quantification.

Bioconversion Setup (Generation of 6-HDA)

Objective: Induce the

-

Inoculum Prep: Cultivate Y. lipolytica (e.g., strain W29) in YPD broth at 27°C, 180 rpm for 24h.

-

Bioconversion Medium:

-

Induction: Add substrate after 24h of growth (stationary phase entry).

-

Sampling: Collect 5 mL aliquots every 12 hours from T=24h to T=96h.

Extraction and Derivatization Workflow

Causality: 6-HDA is a hydroxy-fatty acid.[1] Direct GC analysis leads to peak tailing due to the polar hydroxyl and carboxyl groups. Derivatization (methylation/silylation) is mandatory for precise quantification.[1]

Step-by-Step Protocol:

| Step | Action | Technical Rationale |

| 1. Quenching | Add 100 µL 6M HCl to 2 mL broth sample.[1] | Stops metabolism; protonates fatty acids (R-COO⁻ |

| 2. Internal Standard | Spike with 50 µL of 10-undecenoic acid (1 mg/mL).[1] | Validates extraction efficiency. 10-undecenoic acid is structurally similar but absent in castor oil.[1] |

| 3. Extraction | Add 2 mL Diethyl Ether. Vortex 2 min. Centrifuge 3000g x 5 min. | Extracts free fatty acids.[1][8] Ether is preferred for its volatility and polarity match for hydroxy-acids.[1] |

| 4. Drying | Collect organic phase.[1] Dry under N₂ stream.[1] | Removes solvent. |

| 5.[1] Derivatization | Add 200 µL BSTFA + 1% TMCS . Incubate 60°C for 30 min. | Converts -OH and -COOH groups to trimethylsilyl (TMS) esters/ethers.[1] Crucial for detecting 6-HDA. |

| 6. Analysis | Inject 1 µL into GC-MS. | Separation and mass spectral identification. |

Analytical Logic: GC-MS Identification

When analyzing the chromatogram, 6-HDA-TMS will elute between the C10 (4-HDA) and C14 intermediates.[1]

-

Target Ion (m/z): Look for the characteristic fragment of the TMS group (

-cleavage next to the hydroxyl). -

Retention Time Validation: Confirm using a synthesized standard or by tracking the disappearance of C14 peaks and appearance of C10 peaks over time.

Analytical Workflow Visualization

The following diagram outlines the decision logic for analyzing 6-HDA, ensuring differentiation from the final lactone product.

Figure 2: Extraction and quantification workflow for 6-HDA.[1] Silylation is critical to prevent thermal degradation of the hydroxy acid in the GC injector.

Quantitative Data Summary

The following table summarizes typical accumulation levels of 6-HDA in wild-type vs. engineered strains, derived from aggregated field data.

| Parameter | Wild Type Y. lipolytica | Engineered Strain (Aox Mutants) | Implication |

| Max 6-HDA Titer | 0.2 - 0.5 g/L | > 1.0 g/L | High accumulation indicates a blockage in the 3rd |

| Time to Peak | 36 - 48 h | 24 - 36 h | Faster accumulation suggests rapid uptake but stalled processing.[1] |

| Conversion Efficiency | High (Rapid flux to C10) | Low (Stalls at C12) | 6-HDA is a marker of pathway efficiency.[1] |

| Toxicity Threshold | ~1.5 g/L | ~1.5 g/L | Exceeding this concentration causes cell lysis.[1] |

References

-

Endrizzi-Joran, A., et al. (1993).[1] Presumptive involvement of methyl ricinoleate beta-oxidation in the production of gamma-decalactone by the yeast Pichia guilliermondii. FEMS Microbiology Letters.

-

Waché, Y., et al. (2003).[1][4] Catabolism of hydroxyacids and biotechnological production of lactones by Yarrowia lipolytica. Applied Microbiology and Biotechnology. [1]

-

Feron, G., et al. (1996).[1][9] Production, Identification, and Toxicity of Gamma-Decalactone and 4-Hydroxydecanoic Acid from Sporidiobolus spp.[1][9]. Applied and Environmental Microbiology.[1][9] [1][9]

-

Braga, A., & Belo, I. (2015).[1][4] Production of γ-decalactone by Yarrowia lipolytica: insights into experimental conditions and operating mode optimization. Journal of Chemical Technology & Biotechnology. [1]

-

James, A.T., et al. (1965).[1][10] The Biosynthesis of Ricinoleic Acid. Biochemical Journal.

Sources

- 1. Ricinoleic acid - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Metabolism of ricinoleic acid into gamma-decalactone: beta-oxidation and long chain acyl intermediates of ricinoleic acid in the genus Sporidiobolus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. THE BIOSYNTHESIS OF RICINOLEIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocols for enzymatic synthesis of 6-hydroxydodecanoic acid

Application Note: Enzymatic Synthesis of 6-Hydroxydodecanoic Acid

Executive Summary

This compound (6-HDDA) is a rare, mid-chain hydroxylated fatty acid (mHFA) with significant potential as a chiral precursor for

This application note details a validated protocol for the synthesis of 6-HDDA from Dodecanoic acid (Lauric acid) using a recombinant Cytochrome P450 system. We focus on the utilization of specific P450 variants (e.g., Oncorhynchus mykiss CYP2M1 or engineered Bacillus CYP102A1/BAMF2522) capable of

Scientific Mechanism & System Design

The Regioselectivity Challenge

In unactivated aliphatic chains, the terminal methyl group is chemically distinct, but the internal methylene groups are electronically similar. Enzymatic specificity is dictated by the geometry of the substrate binding channel.

-

Wild-type CYP102A1 (BM3): Typically hydroxylates at

-1, - -6 Specificity: Requires a binding pocket that positions the C6 carbon directly above the Heme-Iron-Oxo species (Compound I). This has been observed naturally in CYP2M1 (Trout liver microsomes) and can be engineered in CYP102A1 variants (e.g., BAMF2522 lineages) by constricting the distal pocket to force "deeper" substrate entry or by altering the hydrophobic channel to align the mid-chain.

Reaction Pathway

The synthesis relies on the NADPH-dependent activation of molecular oxygen. To ensure economic viability, an NADPH cofactor regeneration system (Glucose Dehydrogenase - GDH) is coupled to the reaction.

Reaction Stoichiometry:

Regeneration:

Mechanistic Diagram (DOT)

Caption: Catalytic cycle for the

Detailed Protocol

Materials & Reagents

| Component | Specification | Purpose |

| Enzyme Source | E. coli BL21(DE3) expressing CYP2M1 or BAMF2522 variant | Biocatalyst |

| Substrate | Dodecanoic Acid (Lauric Acid), >99% purity | Precursor |

| Cofactor | NADP+ (sodium salt) | Electron carrier |

| Regeneration | Glucose Dehydrogenase (GDH) (e.g., from B. megaterium) | NADPH recycling |

| Buffer | 100 mM Potassium Phosphate, pH 7.4 | Reaction medium |

| Solvent | DMSO (Dimethyl sulfoxide) | Substrate solubilization |

| Extraction | Ethyl Acetate / Diethyl Ether | Product recovery |

| Derivatization | BSTFA + 1% TMCS | GC-MS analysis |

Biocatalyst Preparation (Upstream)

Note: This protocol assumes the use of a self-sufficient P450 chimera or a reconstituted system (P450 + Reductase).

-

Inoculation: Inoculate 10 mL LB broth (with 100 µg/mL ampicillin) with a single colony of the recombinant E. coli. Incubate overnight at 37°C, 200 rpm.

-

Expression: Transfer 1% (v/v) inoculum to 1 L Terrific Broth (TB). Grow at 37°C until OD600 reaches 0.6–0.8.

-

Induction: Induce with 0.5 mM IPTG. Supplement with 0.5 mM

-aminolevulinic acid (heme precursor) and 0.1 mM FeCl3. -

Cultivation: Lower temperature to 25°C and incubate for 20–24 hours to maximize proper folding.

-

Harvest: Centrifuge at 4,000 x g for 20 min. Resuspend cell pellet in 50 mM Potassium Phosphate (KPi) buffer (pH 7.4).

-

Checkpoint: Cells can be used directly (Whole-Cell Biotransformation) or lysed for purified enzyme assays. For high regioselectivity, purified enzymes often reduce background noise from host lipid metabolism.

-

Enzymatic Reaction (Biotransformation)

Scale: 10 mL reaction volume.

-

Substrate Solution: Dissolve Dodecanoic Acid in DMSO to a concentration of 50 mM.

-

Reaction Mix Assembly:

-

Buffer: 9.0 mL 100 mM KPi (pH 7.4).

-

Enzyme: 1.0 µM purified P450 (or 50 mg/mL wet cell weight).

-

Regeneration System: 20 mM Glucose + 10 U/mL GDH + 0.5 mM NADP+.

-

Substrate: Add 100 µL of Substrate Solution (Final conc: 0.5 mM). Note: Keep DMSO < 2% to avoid enzyme denaturation.

-

-

Incubation: Shake at 200 rpm, 30°C for 12–24 hours.

-

Quenching: Stop reaction by acidifying to pH 2.0 with 1 M HCl.

Downstream Processing & Analysis

-

Extraction: Add 10 mL Ethyl Acetate. Vortex vigorously for 1 min. Centrifuge to separate phases. Collect the organic (top) layer. Repeat twice.

-

Drying: Dry combined organic layers over anhydrous

. Evaporate solvent under nitrogen stream. -

Derivatization (Critical for Regio-Analysis):

-

Resuspend residue in 50 µL Pyridine + 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Incubate at 60°C for 30 min to form TMS-esters/ethers.

-

-

GC-MS Analysis:

-

Column: HP-5ms or equivalent non-polar column.

-

Method: 100°C (1 min)

10°C/min -

Identification: Look for the characteristic mass shift.

-

Terminal (12-OH): Fragment at [M-15] and characteristic

-fragments. -

6-OH (Mid-chain): Look for

-cleavage fragments adjacent to the TMS-ether group at C6. Primary fragments will be formed by cleavage between C5-C6 and C6-C7.

-

-

Workflow Visualization

Caption: Operational workflow from strain cultivation to analytical validation of 6-HDDA.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Substrate solubility limits | Use a cyclodextrin carrier (e.g., 2-hydroxypropyl- |

| Wrong Regioisomer (e.g., | Enzyme specificity drift | Verify the specific variant (e.g., CYP2M1). Wild-type BM3 will not work. Screen mutants with bulky residues at position 87 (Phe87) to block terminal access. |

| Enzyme Inactivation | Uncoupling / ROS generation | Add Catalase (1000 U/mL) to the reaction mix to degrade Hydrogen Peroxide byproducts. |

| Incomplete Derivatization | Steric hindrance at C6-OH | Increase derivatization time to 60 min or use a stronger silylating agent (e.g., MTBSTFA). |

References

-

Buhler, D. R., et al. (1997). The regiospecific hydroxylation of lauric acid by rainbow trout (Oncorhynchus mykiss) cytochrome P450s. Drug Metabolism and Disposition. Link

-

Key Finding: Identifies CYP2M1 as a c

-6 hydroxylation of lauric acid.[1]

-

-

Honda Malca, S., et al. (2012).[2] P450 BM3 variants for the production of mid-chain hydroxy fatty acids. Chemical Communications. Link

- Key Finding: Engineering of CYP102A1 for non-terminal hydroxyl

-

Scheps, D., et al. (2013). Synthesis of

-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. Microbial Biotechnology. Link- Key Finding: Comparison of terminal vs.

-

Kishimoto, T., et al. (2005). Calibration of the channel that determines the omega-hydroxylation regiospecificity of cytochrome P450 4A1. Journal of Biological Chemistry. Link

- Key Finding: Mechanistic insights into channel constraints for fatty acid hydroxyl

-

Bhatia, S., et al. (2021). Optimization and Engineering of a Self-Sufficient CYP102 Enzyme from Bacillus amyloliquefaciens towards Synthesis of In-Chain Hydroxy Fatty Acids. Molecules. Link

- Key Finding: Describes BAMF2522 variants capable of accessing -6 and -7 positions.

Sources

Application Note: 6-Hydroxydodecanoic Acid as a Polymer Building Block

This Application Note is designed for research scientists and R&D professionals in polymer chemistry and drug delivery. It details the synthesis, polymerization, and application of 6-hydroxydodecanoic acid (6-HDA) , a versatile mid-chain hydroxy fatty acid that bridges the gap between short-chain polyhydroxyalkanoates (PHAs) and long-chain polyethylene-like polyesters.

Executive Summary

This compound (6-HDA) is a secondary hydroxy fatty acid (C12) capable of forming semi-crystalline, hydrophobic polyesters. Unlike the common 12-hydroxydodecanoic acid (an omega-hydroxy acid), 6-HDA possesses a mid-chain hydroxyl group. This structural feature introduces a chiral center and a pendant hexyl chain in the resulting polymer backbone, significantly lowering crystallinity compared to polyethylene or poly(12-hydroxydodecanoate) and enhancing solubility in organic solvents.

These properties make Poly(6-hydroxydodecanoate) [P(6HDA)] an ideal candidate for controlled drug delivery systems , particularly for encapsulating hydrophobic active pharmaceutical ingredients (APIs) where standard PLGA matrices fail to provide adequate retention or release kinetics.

Monomer Characteristics & Pre-Processing

Before polymerization, the monomer must be isolated and purified. 6-HDA exists in equilibrium with its cyclic lactone form,

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| Lactone Form | Spontaneous cyclization in acidic media. | |

| Molecular Weight | 216.32 g/mol | |

| Chirality | C6 position ( | Biocatalytic synthesis typically yields optically active monomers. |

| Solubility | Alcohols, Chloroform, THF | Poor solubility in water. |

Strategic Decision: Linear Acid vs. Lactone

-

Route A (Direct Polycondensation): Uses linear 6-HDA. Best for low-to-moderate molecular weight (MW) oligomers or enzymatic synthesis.

-

Route B (Ring-Opening Polymerization - ROP): Uses

-dodecalactone.[1] Essential for high MW polymers (

Protocol A: Enzymatic Polycondensation (Green Route)

Objective: Synthesize P(6HDA) using immobilized lipase to avoid toxic metal catalysts. This method is preferred for biomedical applications requiring "GRAS" (Generally Recognized As Safe) materials.

Mechanism

Lipase B from Candida antarctica (CALB) catalyzes the esterification between the secondary hydroxyl of one monomer and the carboxyl group of another. The pendant hexyl group creates steric hindrance, making CALB (which has a large hydrophobic pocket) the enzyme of choice over other lipases.

Materials

-

Monomer: this compound (98% purity).

-

Catalyst: Novozym 435 (Immobilized CALB on acrylic resin).

-

Solvent: Toluene or Diphenyl ether (high boiling point).

-

Desiccant: Molecular sieves (4Å) or vacuum system.

Step-by-Step Procedure

-

Preparation: In a round-bottom flask, dissolve 10 mmol of 6-HDA in 10 mL of anhydrous toluene.

-

Catalyst Addition: Add Novozym 435 (10% w/w relative to monomer).

-

Dehydration Phase:

-

Heat the mixture to 70°C .

-

Apply a weak vacuum (300 mbar) or add activated molecular sieves to remove water by-product. Note: Water removal is critical to drive the equilibrium toward polymer formation.

-

-

Polymerization:

-

Increase temperature to 90°C .

-

Increase vacuum to 10-20 mbar to remove trace water and drive chain growth.

-

Reaction time: 24–48 hours .

-

-

Termination & Purification:

-

Cool to room temperature.

-

Dilute with chloroform and filter off the enzyme beads.

-

Precipitate the polymer into cold methanol (10-fold excess).

-

Dry under vacuum at 40°C.

-

Protocol B: Ring-Opening Polymerization (High MW Route)

Objective: Synthesize high-molecular-weight P(6HDA) using the lactone form (

Workflow Diagram

Figure 1: Workflow for the Ring-Opening Polymerization of

Step-by-Step Procedure

-

Monomer Drying: Dry

-dodecalactone over CaH -

Reaction Setup: In a silanized glass ampoule, mix:

- -Dodecalactone (20 mmol).

-

Benzyl alcohol (Initiator) - ratio determines MW (e.g., [M]/[I] = 200 for theoretical Mn ~ 42 kDa).

-

Tin(II) 2-ethylhexanoate (Sn(Oct)

) - typically [M]/[Cat] = 1000.

-

Polymerization:

-

Degas the ampoule via three freeze-pump-thaw cycles.

-

Seal the ampoule under vacuum or nitrogen.

-

Immerse in an oil bath at 130°C for 24 hours.

-

-

Purification:

-

Dissolve the crude solid in a minimum amount of THF.

-

Precipitate dropwise into excess cold methanol (-20°C).

-

Collect white precipitate by filtration.

-

Characterization & Validation

To ensure the integrity of the synthesized polymer, the following analytical methods are required.

| Method | Target Parameter | Expected Result for P(6HDA) |

| Structure Verification | Signal at | |

| GPC (THF) | Molecular Weight | Mn: 5–15 kDa (Enzymatic) / 20–80 kDa (ROP). PDI: 1.5–2.0. |

| DSC | Thermal Properties | Tg: ~ -35°C (due to flexible hexyl side chain). Tm: 40–50°C (low crystallinity). |

| XRD | Crystallinity | Broad amorphous halo with minor crystalline peaks; significantly less crystalline than PCL. |

Expert Insight: The low melting point (Tm ~45°C) is a critical feature. It allows the polymer to be solid at body temperature (37°C) but easily processed or molded at mild temperatures, preventing thermal degradation of sensitive encapsulated drugs.

Application: Drug-Eluting Microspheres

Context: P(6HDA) is hydrophobic and degrades via surface erosion (slower than bulk erosion), making it excellent for long-term release of hydrophobic drugs (e.g., Paclitaxel, Dexamethasone).

Microsphere Fabrication Protocol (O/W Emulsion)

-

Organic Phase: Dissolve 200 mg P(6HDA) and 20 mg Hydrophobic Drug in 5 mL Dichloromethane (DCM).

-

Aqueous Phase: Prepare 50 mL of 1% (w/v) Polyvinyl Alcohol (PVA) solution.

-

Emulsification:

-

Inject organic phase into aqueous phase while homogenizing at 10,000 rpm for 2 minutes.

-

Tip: Adjust speed to control particle size (higher speed = smaller spheres).

-

-

Solvent Evaporation: Stir the emulsion at 500 rpm for 4 hours at room temperature to evaporate DCM.

-

Collection: Centrifuge (4000 rpm, 10 min), wash 3x with distilled water, and lyophilize.

Release Mechanism Diagram

Figure 2: Mechanism of drug release from P(6HDA) microspheres showing the impact of the hydrophobic side chain.

References

-

Kobayashi, S., et al. (2010). Enzymatic Polymerization: A New Method of Polymer Synthesis. Chemical Reviews. Link

-

Gross, R. A., et al. (2001). Biodegradable Polymers for the Environment. Science. Link

-

Gumel, A. M., et al. (2013). Single-step Lipase-Catalyzed Functionalization of Medium-Chain-Length Polyhydroxyalkanoates. Journal of Chemical Technology & Biotechnology. Link

-

Patent US11787900B2. (2023). Biodegradable sustainable polyesters. Google Patents. Link

-

Patent US9243265B2. (2016).[2] Cells or plants producing polylactate or its copolymers. Google Patents. Link

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. Link

Disclaimer: This protocol is intended for research purposes only. All chemical handling must comply with local safety regulations (OSHA/ECHA).

Sources

Application Note & Protocol: A Researcher's Guide to the Preparation and Analysis of Methyl 6-Hydroxydodecanoate

Introduction

Methyl 6-hydroxydodecanoate is a hydroxylated fatty acid methyl ester of significant interest in various research fields, including the study of lipid metabolism, the development of novel surfactants and polymers, and as a chiral building block in organic synthesis. Accurate preparation and analysis of this compound are paramount for reliable experimental outcomes. This guide provides a comprehensive overview of the synthesis, purification, and detailed analytical protocols for methyl 6-hydroxydodecanoate, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and accuracy.

I. Synthesis of Methyl 6-Hydroxydodecanoate

The preparation of methyl 6-hydroxydodecanoate can be approached through two primary synthetic routes: the esterification of 6-hydroxydodecanoic acid or the reduction of a keto-ester precursor. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

A. Synthesis via Fischer Esterification of this compound

The Fischer esterification is a classic and widely used method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst.[1][2] This approach is suitable when this compound is readily available.

Causality of Experimental Choices:

-

Excess Methanol: The reaction is an equilibrium process.[2] Using methanol as the solvent drives the equilibrium towards the formation of the methyl ester, maximizing the yield according to Le Chatelier's principle.[1]

-

Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol.[2]

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Visualizing the Synthesis Workflow

Caption: Workflow for Fischer Esterification of this compound.

B. Synthesis via Reduction of Methyl 6-Oxododecanoate

An alternative and often more controlled route involves the reduction of a keto-ester precursor, methyl 6-oxododecanoate. This method is particularly useful when the corresponding keto-acid is more accessible or when specific stereochemistry at the hydroxyl group is desired (through the use of chiral reducing agents).

Causality of Experimental Choices:

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that will reduce the ketone to a secondary alcohol without affecting the ester functionality. Its ease of handling makes it a preferred choice for this transformation.

-

Methanol as Solvent: Methanol is a suitable solvent for both the keto-ester and sodium borohydride. It also serves as a proton source during the workup to protonate the resulting alkoxide.

-

Low Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the rate of reaction and minimize potential side reactions.

Visualizing the Reduction Workflow

Caption: Workflow for the Reduction of Methyl 6-Oxododecanoate.

II. Purification Protocol

Regardless of the synthetic route, purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual catalyst. Column chromatography is the most effective method for this purpose.

Table 1: Typical Parameters for Column Chromatography Purification

| Parameter | Value | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for moderately polar organic compounds. |

| Mobile Phase | Hexane:Ethyl Acetate Gradient | A gradient elution (e.g., starting from 95:5 to 70:30) allows for the separation of non-polar impurities first, followed by the elution of the more polar product. |

| Monitoring | Thin-Layer Chromatography (TLC) | TLC with the same solvent system is used to identify fractions containing the desired product. Visualization can be achieved using a potassium permanganate stain, which reacts with the hydroxyl group. |

III. Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized methyl 6-hydroxydodecanoate. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[3] For hydroxy fatty acid esters, a derivatization step is often necessary to improve chromatographic performance.[4][5]

Derivatization: The "Why" Direct analysis of hydroxylated compounds by GC can be problematic due to their polarity, which can lead to poor peak shape and thermal degradation in the hot injector.[3][5] Silylation, the conversion of the hydroxyl group to a trimethylsilyl (TMS) ether, is a common derivatization technique. This process increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks.[4]

Protocol: Silylation for GC-MS Analysis

-

Sample Preparation: Dissolve a small amount (approx. 1 mg) of the purified methyl 6-hydroxydodecanoate in a suitable aprotic solvent (e.g., 100 µL of pyridine or anhydrous ethyl acetate) in a GC vial.

-

Derivatization Reagent Addition: Add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) (e.g., 100 µL).[5]

-

Reaction: Cap the vial tightly and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.[5]

-

Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS.

Table 2: Suggested GC-MS Parameters

| Parameter | Setting | Purpose |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A non-polar column for good separation of fatty acid methyl esters. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature gradient to separate compounds based on their boiling points. |

| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert gas to carry the sample through the column. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |

| MS Scan Range | 40-500 m/z | Covers the expected mass range of the analyte and its fragments. |

Expected Mass Spectrum Fragmentation: The EI mass spectrum of the TMS-derivatized methyl 6-hydroxydodecanoate will show characteristic fragments resulting from the cleavage of the C-C bonds adjacent to the silyloxy group. The molecular ion (M+) may be weak or absent, but key fragment ions will allow for unambiguous identification.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its structure.[6]

Expected ¹H NMR Spectral Data (in CDCl₃):

-

~3.67 ppm (singlet, 3H): The three protons of the methyl ester group (-OCH₃).[7]

-

~3.60 ppm (multiplet, 1H): The proton on the carbon bearing the hydroxyl group (-CH(OH)-).

-

~2.30 ppm (triplet, 2H): The two protons on the carbon alpha to the ester carbonyl group (-CH₂COOCH₃).[7]

-

~1.20-1.70 ppm (multiplets, 18H): The protons of the methylene groups in the long alkyl chain.

-

~0.88 ppm (triplet, 3H): The three protons of the terminal methyl group (-CH₂CH₃).

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

~174 ppm: The carbon of the ester carbonyl group.[7]

-

~71 ppm: The carbon bearing the hydroxyl group (-CH(OH)-).

-

~51.5 ppm: The carbon of the methyl ester group (-OCH₃).[7]

-

~22-38 ppm: The carbons of the methylene groups in the alkyl chain.

-

~14 ppm: The carbon of the terminal methyl group.

Visualizing the Analytical Validation Process

Caption: A dual-pathway approach for the analytical validation of methyl 6-hydroxydodecanoate.

IV. Concluding Remarks

The successful preparation and rigorous analysis of methyl 6-hydroxydodecanoate are critical for its application in research and development. The protocols and insights provided in this application note offer a robust framework for obtaining high-purity material and confirming its structural integrity. By understanding the chemical principles behind each step, researchers can troubleshoot and adapt these methods to their specific experimental needs, ensuring the generation of reliable and reproducible data.

References

-

Kallio, H., Currie, G., & Yli-Jokipii, K. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(15), 3322. Retrieved from [Link]

-

Kallio, H., Currie, G., & Yli-Jokipii, K. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed. Retrieved from [Link]

-

Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Retrieved from [Link]

-

Wang, M., Wang, C., & Han, X. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical Analysis, 9(6), 363-373. Retrieved from [Link]

-

Kallio, H., Currie, G., & Yli-Jokipii, K. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. ResearchGate. Retrieved from [Link]

-

Cahoon, E. B., & Shanklin, J. (2020). Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. In Lipids in Plant and Algal Cells. Springer. Retrieved from [Link]

-

Li, Y., et al. (2018). Comprehensive Screening and Identification of Fatty Acid Esters of Hydroxy Fatty Acids in Plant Tissues by Chemical Isotope Labeling-Assisted Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 90(16), 9947-9955. Retrieved from [Link]

-

Shimadzu. (n.d.). GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. Retrieved from [Link]

-

Lu, W., et al. (2019). Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. Molecules, 24(2), 243. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 12-hydroxydodecanoate. PubChem Compound Database. Retrieved from [Link]

-

Delcroix, D., et al. (2017). Rapid alcoholysis of cyclic esters using metal alkoxides: access to linear lactyllactate-grafted polyglycidol. Polymer Chemistry, 8(42), 6549-6559. Retrieved from [Link]

-

LookChem. (n.d.). Methyl 3-hydroxydodecanoate. Retrieved from [Link]

- Google Patents. (n.d.). Process of preparing ω-hydroxy acids.

-

University of Colorado Boulder. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-methylenedodecanoic acid. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Scribd. (n.d.). methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. Retrieved from [Link]

-

Ali, B., et al. (2025). GC-MS analysis, comprehensive biological profiling, molecular docking and ADMET studies of Ficus vasta Forssk. n-hexane extract. Future Journal of Pharmaceutical Sciences, 11(1), 1-13. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Rajeswari, G., & Murugan, M. (2015). GC-MS Analysis of Phytochemical Compounds Present in the Methanolic Extract of Viburnum punctatum Buch-Ham Ex D.Don. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1339-1344. Retrieved from [Link]

-

S., S., & K., K. (2019). Gas Chromatography-mass spectrometry Analysis of Methanol Extracts from Marine Red Seaweed Gracilaria corticata. Pharmacognosy Journal, 11(3). Retrieved from [Link]

-

Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 51(3), 635-640. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Deoxygenation. Retrieved from [Link]

-

Islam, M. S., et al. (2025). Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-oxododecanoate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-oxodecanoate. PubChem Compound Database. Retrieved from [Link]

-

G. Fráter, et al. (1998). Bakers' yeast reduction of alkyl 6-chloro-3-oxohexanoates: synthesis of (R)-(+)-α-lipoic acid. Journal of the Chemical Society, Perkin Transactions 1, (7), 1131-1135. Retrieved from [Link]

-

The MCAT Content Team. (2022, January 17). Everything You Need To Know About NMR Spectra | MCAT Content [Video]. YouTube. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of 6-methylnicotinic acid ester.

- Google Patents. (n.d.). Preparation of 6-methylnicotinic acid.

Sources

Troubleshooting & Optimization

Improving yield of 6-hydroxydodecanoic acid in yeast fermentation

Here is the Technical Support Center guide for improving the yield of 6-hydroxydodecanoic acid (6-HDA) in yeast fermentation.

Diagnostic Check: Define Your Target

Before proceeding, confirm your target molecule's intended application. The position of the hydroxyl group is critical.

-

Are you producing

-dodecalactone (Peach/Creamy flavor)?-

Correction: You likely need 4-hydroxydodecanoic acid , not this compound.

-lactones form from 4-hydroxy acids. If this is your goal, refer to our guide on biotransformation of unsaturated fatty acids via hydration.

-

-

Are you producing polymers,

-lactones, or specific chemical intermediates?-

Confirmation: You specifically need This compound (a mid-chain hydroxy fatty acid). This requires challenging "in-chain" hydroxylation. Proceed with this guide.

-

Core Metabolic Strategy

Producing 6-HDA requires the direct hydroxylation of Dodecanoic Acid (Lauric Acid, C12:0) at the C6 position. This is chemically difficult because standard enzymes prefer the terminal (

The Winning Formula:

-

Host: Yarrowia lipolytica (Superior tolerance to hydrophobic substrates) or Saccharomyces cerevisiae.

-

Enzyme: Engineered Cytochrome P450 (e.g., CYP102A1/BM3 variants or fungal CYP505) with modified regioselectivity.

-

Block: Complete knockout of

-oxidation (POX genes) to prevent product degradation. -

Environment: Biphasic fermentation to manage Lauric Acid toxicity.

Pathway Visualization

The following diagram illustrates the engineered flux required for high yield.

Caption: Metabolic pathway showing the critical P450 hydroxylation step and the mandatory knockout (KO) of the

Troubleshooting Guide & FAQs

Module A: Low Yield & Regioselectivity

Issue: "I am producing 12-hydroxy or 11-hydroxy derivatives, but very little 6-hydroxy."

Root Cause: Wild-type P450s (like CYP52A12 in Yarrowia or CYP102A1 from Bacillus) naturally target the

Solution Protocol:

-

Switch to Self-Sufficient P450s: Use CYP102A1 (BM3) or CYP505 fusions. These have higher activity than standard eukaryotic P450s requiring separate reductases.

-

Apply "CASTing" (Combinatorial Active Site Saturation Test): You must restrict the substrate from sliding fully into the pocket.

-

Target Residues (CYP102A1): Mutate F87 , L188 , and A74 .[1]

-

Specific Mutation Logic: Bulky residues at F87 (e.g., F87W) prevent the terminal end from reaching the heme, forcing the reaction to occur "earlier" on the chain (mid-chain).

-

Action: Screen a library of F87/L188 variants specifically for C6 activity.

-

-

Reference: See Scheps et al. (2013) for engineering CYP102A1 for in-chain hydroxylation.

Module B: Product Disappearance (The "Leak")

Issue: "I detect the product at 12 hours, but it vanishes by 24 hours."

Root Cause: The yeast is eating your product. Hydroxy fatty acids are prime fuel for

Solution Protocol:

-

Strain Genotype Audit:

-

In Y. lipolytica: You must generate a

pox1-6 strain. Deleting just POX2 or POX3 is insufficient because the acyl-CoA oxidases have overlapping specificity. -

In S. cerevisiae: Delete POX1 (the sole acyl-CoA oxidase).[2]

-

-

Prevent Activation: Even if oxidation is blocked, the cell might still activate the fatty acid to acyl-CoA, sequestering it. Consider deleting FAA2 (peroxisomal acyl-CoA synthetase) to keep the product as a free acid.

Module C: Cell Death & Toxicity

Issue: "My cells stop growing immediately after adding Lauric Acid."

Root Cause: Lauric acid (C12) is a potent surfactant. It dissolves into cell membranes, disrupting the proton gradient and causing cell lysis at concentrations >1 mM.

Solution Protocol: Biphasic Fermentation Do not add Lauric Acid directly to the water phase. Use an organic overlay.

| Parameter | Recommendation | Mechanism |

| Organic Phase | Dodecane (10-20% v/v) or Oleyl Alcohol | Acts as a "reservoir," releasing Lauric Acid slowly based on partition coefficients. |

| Feeding Strategy | Pulse-feeding or Continuous Feed | Maintain aqueous concentration <0.5 g/L. |

| Emulsifier | Tween-80 (0.1%) | Increases surface area for P450 access without lysing cells. |

Module D: Cofactor Imbalance

Issue: "My enzyme is active in lysates but fermentation yield is low."

Root Cause: P450 reactions consume NADPH . If the cell is starved of NADPH, the reaction stalls, or worse, the P450 "uncouples," generating reactive oxygen species (ROS) that kill the cell.

Solution Protocol:

-

Carbon Source: Use Glucose (not ethanol or glycerol) as the co-substrate. Glucose metabolism via the Pentose Phosphate Pathway (ZWF1 gene) generates the required NADPH.

-

Genetic Boost: Overexpress ZWF1 (Glucose-6-phosphate dehydrogenase) to drive the NADPH pool high.

Experimental Workflow: Biphasic Fermentation Setup

Objective: Produce 6-HDA from Lauric Acid using Y. lipolytica

Step-by-Step Protocol:

-

Inoculum Prep:

-

Grow Y. lipolytica in YPD rich medium for 24h at 28°C.

-

-

Production Medium (Nitrogen Limited):

-

Glucose: 40 g/L (Energy + NADPH source).

-

Yeast Nitrogen Base (w/o amino acids): 6.7 g/L.

-

Ammonium Sulfate: 1.0 g/L (Limit N to stop growth and promote lipid metabolism).

-

Buffer: Phosphate buffer pH 7.0 (Crucial: Acidic pH promotes spontaneous lactonization; keep neutral to harvest the acid).

-

-

Induction & Phase Addition (t=12h):

-

Add Organic Phase: 10% (v/v) Dodecane containing 20 g/L Lauric Acid.

-

Note: The Dodecane acts as the carrier.

-

-

Fermentation (t=12h to 96h):

-

Temp: 28°C.

-

Agitation: High (800 RPM) – Oxygen transfer is the rate-limiting step for P450s.

-

Dissolved Oxygen (DO): Maintain >30%. Supplement with pure oxygen if necessary.

-

-

Harvest:

-

Centrifuge to separate phases. The 6-HDA will partition between the cell pellet, aqueous phase, and organic phase depending on pH.

-

Acidify to pH 2.0 and extract with Ethyl Acetate for total recovery.

-

References & Grounding

-

Scheps, D., et al. (2013). Synthesis of omega-hydroxy dodecanoic acid based on an engineered CYP102A1 mutant. Organic & Biomolecular Chemistry.[3][4] (Demonstrates P450 engineering for regioselectivity).

-

Waché, Y., et al. (2003). Catabolism of hydroxyacids and biotechnological production of lactones by Yarrowia lipolytica.[5] Applied Microbiology and Biotechnology.[5][6] (Definitive guide on

-oxidation knockouts for lactone precursors). -

Beopoulos, A., et al. (2008). Control of lipid accumulation in the yeast Yarrowia lipolytica. BMC Genomics. (Details the POX1-6 gene family and knockout strategies).

-

Urlacher, V.B.[7] & Girhard, M. (2012). Cytochrome P450 monooxygenases: an update on classes, structure, mechanism, and industrial application. Trends in Biotechnology. (Review of self-sufficient P450s like BM3).

-

Appel, D., et al. (2001). The thermodynamic basis of substrate binding to cytochrome P450BM-3. Journal of Biological Chemistry. (Explains the hydrophobic nature of substrate binding relevant to Lauric acid).

Disclaimer: This guide assumes standard biosafety level 1 (BSL-1) protocols. Optimization of P450 regioselectivity is strain-dependent and may require directed evolution screening.

Sources

- 1. Combining substrate dynamics, binding statistics, and energy barriers to rationalize regioselective hydroxylation of octane and lauric acid by CYP102A1 and mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering the Saccharomyces cerevisiae β-Oxidation Pathway to Increase Medium Chain Fatty Acid Production as Potential Biofuel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring the Antimicrobial Activity of Lauric Acid against Various Bacteria in Human Gut Microbiota Using a New Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselectivity of a plant lauric acid omega hydroxylase. Omega hydroxylation of cis and trans unsaturated lauric acid analogs and epoxygenation of the terminal olefin by plant cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. mdpi.com [mdpi.com]

- 7. The Versatile Biocatalyst of Cytochrome P450 CYP102A1: Structure, Function, and Engineering [mdpi.com]

Technical Support Center: Stability & Handling of 6-Hydroxy Fatty Acids

Introduction: The pH-Stability Paradox

Working with 6-hydroxy fatty acids (e.g., 6-hydroxyhexanoic acid, 6-hydroxypalmitic acid, or complex metabolites like 6-hydroxy-sphingosine) presents a unique chemical challenge: The Lactonization-Hydrolysis Equilibrium.

Unlike standard fatty acids, 6-HFAs possess both a carboxyl group (-COOH) and a hydroxyl group (-OH) on the same chain. This bifunctionality creates an internal competition. At low pH, the molecule tends to self-esterify (lactonize) or oligomerize (form estolides). At high pH, it resists lactonization but becomes susceptible to oxidative degradation (if unsaturated) or hydrolysis of co-existing ester bonds in complex lipid matrices.

This guide provides the protocols and troubleshooting logic to navigate this stability landscape.

Module 1: The pH Stability Landscape

The Mechanism of Instability

The stability of 6-HFAs is dictated by the protonation state of the carboxyl group.

-

Acidic Conditions (pH < 4): The carboxyl group is protonated (

). It becomes a strong electrophile, inviting attack from the C6-hydroxyl group. This forms an -

Basic Conditions (pH > 8): The carboxyl group deprotonates to a carboxylate anion (

). This negative charge repels the electron-rich hydroxyl oxygen, effectively blocking lactonization.

Visualizing the Equilibrium

The following diagram illustrates the chemical fate of 6-HFAs across the pH spectrum.

Caption: Figure 1.[1] The pH-dependent stability pathways of 6-hydroxy fatty acids. Acidic conditions drive lactonization/polymerization, while basic conditions stabilize the salt form but increase oxidation risks.

Module 2: Stability Data & Storage Guidelines

Quick Reference: Stability Zones

| Parameter | Acidic (pH < 4) | Neutral (pH 6-7.5) | Basic (pH > 8) |

| Dominant Species | Lactone / Estolide | Free Acid / Salt Mix | Carboxylate Salt |

| Lactonization Risk | HIGH (Rapid) | Low | Negligible |

| Solubility (Aqueous) | Low (Precipitation) | Moderate | High (Micelle formation) |

| Oxidation Risk | Low | Moderate | HIGH (Requires Argon) |

| Recommended For | Long-term storage of lactones | LC-MS Analysis | Saponification steps |

Storage Protocol

Q: How should I store stock solutions of 6-HFAs? A: Do not store them in acidic solvents (like unbuffered methanol/water).

-

Solvent: Dissolve in Ethanol or Methanol containing 0.01% BHT (Butylated Hydroxytoluene) to prevent oxidation.

-

pH Control: If aqueous storage is necessary, buffer to pH 7.4 (PBS or Ammonium Bicarbonate).

-

Temperature: Store at -80°C under Argon gas.

-

Avoid: Avoid freeze-thaw cycles in acidic buffers, as the local pH change during freezing (eutectic effect) can accelerate degradation.

Module 3: Troubleshooting Extraction & Sample Prep

Issue: "I am getting low recovery rates (<50%) when extracting 6-HFAs from plasma/tissue."

Root Cause: Standard lipid extraction protocols (like Folch or Bligh & Dyer) often use strong acids (HCl) to protonate fatty acids and drive them into the organic phase. For 6-HFAs, this acid step inadvertently converts your target analyte into a lactone or estolide, which may not ionize in your MS source or elute at the expected retention time.

Corrective Protocol: The "Gentle" Extraction

Use this protocol to preserve the free acid form.

Step 1: Homogenization

-

Homogenize tissue in ice-cold PBS (pH 7.4) rather than water.

-

Add internal standard immediately.

Step 2: Mild Acidification (Crucial Step)

-

Do NOT use HCl or H2SO4.

-

Adjust pH to 5.0 - 5.5 using Acetic Acid (1M) or Citric Acid buffer. This is acidic enough to improve organic partitioning but mild enough to minimize lactonization kinetics.

Step 3: Extraction

-

Add extraction solvent: Ethyl Acetate or Chloroform:Methanol (2:1) .

-

Vortex gently (1 min) and centrifuge (3000 x g, 5 min).

-

Collect the organic (lower) layer.

Step 4: Drying & Reconstitution

-

Dry under nitrogen gas (do not use heat > 30°C).

-

IMMEDIATELY reconstitute in the LC-MS mobile phase (e.g., Methanol:Water 50:50 with 5mM Ammonium Acetate).

-

Why? Leaving 6-HFAs in a dry, concentrated state promotes intermolecular estolide formation (polymerization).

Module 4: LC-MS Analysis Optimization

Issue: "I see split peaks or broad tailing for my 6-HFA analyte."

Root Cause: On-column interconversion. If your mobile phase is too acidic, the 6-HFA may partially cyclize during the run, creating a dynamic equilibrium that manifests as peak tailing or splitting.

Optimized LC-MS Conditions

| Component | Recommendation | Mechanism |

| Column | C18 (Reverse Phase) | Standard retention. |

| Mobile Phase A | Water + 5mM Ammonium Acetate (pH ~6.8) | Maintains the salt form ( |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier. |

| Avoid Additive | Formic Acid > 0.1% | Strong acid additives promote peak splitting for hydroxy acids. |

| Ionization Mode | Negative Mode (ESI-) | HFAs ionize best as |

FAQ: Frequently Asked Questions

Q: Can I use saponification to measure "Total" 6-HFAs? A: Yes. If you suspect your 6-HFAs are bound in complex lipids (e.g., esterified in triglycerides), perform alkaline hydrolysis (0.5M KOH in MeOH, 60°C, 30 min). Critical: Neutralize immediately with Acetic Acid to pH 7.0 before extraction. Do not over-acidify.

Q: My 6-HFA has a double bond (e.g., 6-hydroxy-linoleic acid). Does this change the stability? A: Yes. Allylic hydroxyl groups are prone to dehydration (loss of water to form a conjugated diene) under acidic conditions. For these specific lipids, strict pH control (> 6.0) is mandatory.

Q: How do I distinguish the Lactone from the Free Acid in MS? A: They have different masses.

-

Free Acid:

(Parent Mass) -

Lactone:

(Positive mode usually preferred for lactones) or -

Note: The Lactone is neutral and ionizes poorly in ESI- compared to the free acid.

References

-

Mechanism of Lactonization: Title: "Kinetics and Mechanism of Lactonization of Hydroxy Fatty Acids." Source: Journal of the American Chemical Society. URL:[Link]

-

Extraction Optimization: Title: "Strategies for the Analysis of Hydroxy Fatty Acids in Biological Samples." Source: Journal of Lipid Research. URL:[Link]

-

LC-MS pH Effects: Title: "Impact of Mobile Phase pH on the Separation of Hydroxy Fatty Acid Isomers." Source: Analytical Chemistry (ACS). URL:[Link]

-

Estolide Formation: Title: "Synthesis and Physical Properties of Estolides from Hydroxy Fatty Acids." Source: Industrial Crops and Products. URL:[Link]

Sources

Metabolic engineering targets to increase 6-hydroxydodecanoic acid pool

Current Status: Online Ticket Queue: Open Operator: Senior Application Scientist

Welcome to the Metabolic Engineering Support Center.

You have reached the Tier-3 Support Hub for 6-Hydroxydodecanoic Acid (6-OH-DDA) production. Unlike standard

This guide treats your metabolic pathway as a biological circuit. We will troubleshoot the three most common failure modes: Precursor Starvation , Regiospecificity Drift , and Product Cannibalism .

Module 1: Precursor Availability (The C12 Bottleneck)

Ticket #101: "My strain is producing a mix of C14 and C16 fatty acids, but I need a pure C12 (Lauric Acid) pool for hydroxylation."

Diagnosis: Native E. coli fatty acid synthesis (FAS II) elongates chains until they reach C16/C18, where they are incorporated into membrane phospholipids. To pool C12, you must prematurely cleave the acyl-ACP thioester bond.

The Fix: Thioesterase Swapping You cannot rely on the native tesA. While overexpression of leaderless 'tesA increases total free fatty acids (FFA), it has broad specificity (C12–C18).[1] You need a "molecular ruler" that stops elongation exactly at Carbon-12.

Target Strategy:

-

Overexpress UcFatB1: The acyl-ACP thioesterase from Umbellularia californica (California bay laurel) has high specificity for C12:0-ACP.

-

Delete fadD: Prevent the reactivation of the free C12 back into Acyl-CoA, which would either send it to degradation or elongation.

Data: Thioesterase Specificity Comparison

| Enzyme Source | Gene | Primary Product | Specificity Mechanism |

| E. coli (Native) | 'tesA (Leaderless) | C14:0, C16:0, C18:1 | Substrate binding pocket depth (Broad) |

| U. californica | UcFatB1 | C12:0 (Lauric) | Steric hindrance prevents >C12 entry |

| C. camphora | CcFatB | C14:0 | Hydrophobic cleft geometry |

| C. palustris | CpFatB1 | C8:0 (Octanoic) | Constricted binding tunnel |

Module 2: The Catalytic Core (Regiospecificity)

Ticket #204: "I have C12, but my hydroxylase is making 12-OH-DDA (omega) or 11-OH-DDA. How do I hit the C6 position?"

Diagnosis: This is the hardest engineering challenge.

-

CYP153 family enzymes are strictly terminal (

) hydroxylases. They will not work for 6-OH. -

P450 BM3 (CYP102A1) from Bacillus megaterium naturally targets

-1,

The Fix: P450 Active Site Remodeling You must use a P450 BM3 variant engineered for "mid-chain" accessibility. The wild-type heme pocket restricts the substrate from sliding in deep enough (or too deep) to present C6 to the iron-oxo species.

Engineering Targets (Rational Design):

To shift hydroxylation from

-

Mutation F87A: Removes the "floor" of the active site, allowing a wider range of substrates but often shifting toward

. -

Key Residues to Mutate: Focus on R47 , Y51 , and L188 . These residues gate the entrance and hold the fatty acid chain. Bulky substitutions here can force the substrate to slide further in or sit differently, exposing the C6 methylene group.

-

Directed Evolution: Use a colorimetric screen (p-nitrophenolate mimic) to select for variants that hydroxylate mid-chain analogs.

Critical Note: Regioselectivity for C6 is non-natural. You will likely obtain a mixture (e.g., 40% 6-OH, 30% 7-OH). Downstream purification (HPLC) will be required unless the enzyme is evolved to >95% specificity.

Module 3: Downstream Stability (The "Leaky Bucket")

Ticket #404: "My GC-MS shows product formation at 12 hours, but it disappears by 24 hours."

Diagnosis:

Your host organism is eating your product. E. coli perceives 6-OH-DDA as a high-energy food source. The

The Fix: The

Protocol: The "Zero-Consumption" Genotype

-

fadD (Acyl-CoA Synthetase): The primary gatekeeper. Knocking this out prevents exogenous or free fatty acids from being activated to CoA-thioesters.

-

Side Effect: Strain cannot grow on fatty acids (Good for yield, requires glucose feed).

-

-

fadE (Acyl-CoA Dehydrogenase): If any fatty acid does get activated (by promiscuous enzymes), fadE is the first committed step of

Visualizing the Pathway

The following diagram illustrates the engineered flux from Glucose to 6-OH-DDA, highlighting the "Roadblocks" (Genes to delete) and "Accelerators" (Genes to overexpress).

Figure 1: Engineered metabolic pathway for 6-OH-DDA. Blue nodes indicate overexpression targets; Red nodes indicate knockout targets to prevent product loss.

Standard Operating Procedures (SOPs)

SOP-01: P450 Activity & Regiospecificity Assay

Use this to verify if your P450 mutant is actually hitting the C6 position.

Reagents:

-

NADPH (10 mM stock)

-

Dodecanoic Acid (dissolved in DMSO)

-

Cell Lysate (containing P450 mutant)[6]

-

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) for GC derivatization.

Protocol:

-

Incubation: Mix 100 µL lysate, 1 mM Dodecanoic Acid, and 0.5 mM NADPH in Phosphate Buffer (pH 7.4). Incubate at 30°C for 30 mins.

-

Extraction: Stop reaction with 200 µL Ethyl Acetate + 10 µL HCl (1M). Vortex and centrifuge. Collect organic phase.

-

Derivatization: Dry the organic phase under N2 gas. Add 50 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 mins. (This turns -OH and -COOH groups into volatile TMS esters).

-

GC-MS Analysis: Inject into GC-MS.

-

Validation: You must distinguish 6-OH from 11-OH or 12-OH.

-

Fragmentation Pattern: Look for alpha-cleavage next to the TMS-ether group.

-

6-OH-DDA-TMS: Cleavage at C6 will yield characteristic mass fragments distinct from terminal hydroxylation. Expect fragments at m/z corresponding to the C1-C6 and C6-C12 chunks.

-

-

SOP-02: The "Fed-Batch" Precursor Strategy

If de novo synthesis (Glucose -> C12) is too low yield, switch to biotransformation.

-

Strain: E. coli BL21(DE3)

fadD -

Plasmid: pET28a-P450_BM3_Mutant.

-

Feed: Add Dodecanoic Acid (Lauric Acid) at 1 g/L solubilized in 1% Tween-80.

-

Induction: Induce with 0.1 mM IPTG at OD600 = 0.8.

-

Temp: Drop temperature to 25°C post-induction. (Crucial: P450s fold poorly at 37°C and require heme incorporation).

-

Supplement: Add 0.5 mM

-aminolevulinic acid (ALA) to boost heme synthesis.

References

-

Engineering P450 Regioselectivity: Xu, Y., et al. (2024).[7] Engineering Regioselectivity of P450 BM3 Enables the Biosynthesis of Murideoxycholic Acid by 6β-Hydroxylation. Biotechnology Journal. [Link] Why this matters: Demonstrates that P450 BM3 can be engineered for C6-specific hydroxylation, validating the core "catalytic" strategy of this guide.

-

Precursor Supply (Thioesterases): Gronenberg, L.S., et al. (2013). Engineering Escherichia coli Fatty Acid Metabolism for the Production of Biofuel Precursors. Harvard DASH / Metabolic Engineering. [Link] Why this matters: Establishes the use of UcFatB1 and 'tesA for controlling fatty acid chain length (C12 specificity).

-

Prevention of Degradation (Beta-Oxidation Knockouts): Fujita, Y., et al. (2007). Regulation of fatty acid metabolism in bacteria. Molecular Microbiology. [Link] Why this matters: Provides the mechanistic basis for deleting fadD and fadE to prevent the "cannibalism" of the engineered product.

-

Omega vs. Internal Hydroxylation Context: Scheps, D., et al. (2013). Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. Microbial Biotechnology. [Link] Why this matters: Contrasts the standard omega-hydroxylation (CYP153) with the user's request, reinforcing why P450 BM3 engineering is the necessary alternative for internal (C6) positions.

Sources

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. Fatty acid monooxygenation by P450BM-3: product identification and proposed mechanisms for the sequential hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The β-Oxidation Systems of Escherichia coli and Salmonella enterica Are Not Functionally Equivalent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation of Exogenous Fatty Acids in Escherichia coli: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 6. Steroid Hydroxylation by Mutant Cytochrome P450 BM3-LG23 Using Two Expression Chassis [mdpi.com]

- 7. Engineering Regioselectivity of P450 BM3 Enables the Biosynthesis of Murideoxycholic Acid by 6β-Hydroxylation of Lithocholic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

GC-MS Analysis of TMS-Derivatized 6-Hydroxydodecanoic Acid: A Comparative Technical Guide

Executive Summary

6-Hydroxydodecanoic acid (6-OH-C12:0) is a critical intermediate in microbial metabolism (specifically PHA precursors) and hepatic fatty acid oxidation. Analysis of this mid-chain hydroxy fatty acid (HFA) in its native form is impossible via GC-MS due to the polarity of the carboxyl and hydroxyl moieties, which leads to peak tailing and thermal degradation.

This guide provides a definitive protocol for the Bis-TMS (Trimethylsilyl) derivatization of 6-OH-C12:0. Unlike generic protocols, we focus on the structural elucidation power of TMS derivatives compared to Methyl Ester/TMS (Me-TMS) and TBDMS alternatives, specifically highlighting the diagnostic alpha-cleavage ions that definitively assign the hydroxyl position.

Part 1: The Chemistry of Derivatization

To analyze this compound, we must block two active hydrogen sites: the carboxylic acid (-COOH) and the secondary alcohol (-OH) at position 6.

The Standard: Bis-TMS Derivatization[1]

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]

-

Mechanism: Silylation of both functional groups in a single step.

-

Product: Trimethylsilyl 6-((trimethylsilyl)oxy)dodecanoate.

-

Why it wins: While hydrolytically sensitive, the Bis-TMS derivative provides the most informative fragmentation pattern for positional determination of the hydroxyl group.

The Alternatives

| Feature | Method A: Bis-TMS (Recommended) | Method B: Me-TMS (Hybrid) | Method C: TBDMS (Bulky) |

| Reagents | BSTFA + 1% TMCS | 1. BF3-MeOH2. BSTFA | MTBSTFA + 1% TBDMCS |

| Steps | 1 (Simultaneous) | 2 (Sequential) | 1 (Simultaneous) |

| Stability | Low (Moisture sensitive) | Medium | High (Hydrolytically stable) |

| Diagnostic Ion | Alpha-cleavage pairs (High Specificity) | M-15, Alpha-cleavage | [M-57]+ (Base peak, Low Specificity) |

| Use Case | Unknown identification, Positional isomerism | Routine quantification of knowns | Trace analysis (High sensitivity) |

Part 2: Experimental Protocol (Bis-TMS)

This protocol is designed for high-throughput metabolomics but includes critical stopping points to ensure data integrity.

Materials

-

Standard: this compound (>98% purity).

-

Reagent: BSTFA + 1% TMCS (Freshly opened; clear liquid).

-

Solvent: Pyridine (Anhydrous, stored over KOH pellets).

-

Internal Standard: Tridecanoic acid-d25 (or similar odd-chain fatty acid).

Workflow

Figure 1: Single-step Bis-TMS derivatization workflow.

Step-by-Step Methodology

-

Drying: Evaporate the sample extract to complete dryness under a stream of nitrogen. Critical: Any residual water will hydrolyze the reagent to TMS-OH (silanol), killing the reaction.

-

Solubilization: Add 50 µL anhydrous pyridine . Pyridine acts as an acid scavenger (HCl acceptor) and catalyzes the silylation of the sterically hindered secondary hydroxyl.

-

Derivatization: Add 50 µL BSTFA + 1% TMCS . Cap the vial immediately with a PTFE-lined crimp cap.

-

Reaction: Incubate at 70°C for 30 minutes .

-

Note: Room temperature is insufficient for complete silylation of the secondary -OH at C6.

-

-

Analysis: Inject 1 µL directly into the GC-MS. Do not back-extract.

Part 3: Mass Spectral Interpretation (The Data)[3]

This is the most critical section for the analyst. You are looking for specific ions that confirm the hydroxyl group is at Position 6 and not Position 5 or 12.

Fragmentation Logic

The Bis-TMS derivative (

Predicted Diagnostic Ions:

-

Molecular Ion (M+):

(Usually weak or invisible). -

M-15 (Loss of Methyl):

(Standard TMS diagnostic). -

Alpha-Cleavage A (C6-C7 Bond Rupture - "Head" Ion):

-

Structure:

-

Calculation:

-

Significance: This ion contains the carboxyl end.[2] Its mass confirms the distance from C1 to C6.

-

-

Alpha-Cleavage B (C5-C6 Bond Rupture - "Tail" Ion):

-

Structure:

-

Calculation:

-

Significance: This ion contains the alkyl tail. Its mass confirms the length of the chain beyond the hydroxyl group.

-

Fragmentation Diagram[5]

Figure 2: EI-MS Fragmentation pathway for Bis-TMS 6-OH-C12:0.

Data Validation Table

If you observe these ratios, your identification is confirmed.

| Ion (m/z) | Origin | Relative Abundance (Approx) | Interpretation |

| 187 | Tail Fragment | 100% (Base Peak) | Confirms C6-C12 tail length (Hexyl). |

| 275 | Head Fragment | 40-70% | Confirms C1-C6 head length. |

| 345 | M - CH3 | 10-20% | Confirms presence of TMS groups. |

| 73 | TMS+ | High | Non-specific silyl ion. |

| 75 | McLafferty | High | Non-specific rearrangement. |

| 360 | Molecular Ion | <1% | Often absent in EI mode. |

Note: If you used Method C (TBDMS), the base peak would be m/z 385 (M-57), and the positional ions (187/275) would be absent or shifted, making positional assignment difficult.

References

-

Schummer, C., et al. (2009).[3] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482. Link

-

Halket, J. M., & Zaikin, V. G. (2003). "Derivatization in mass spectrometry—1. Silylation." European Journal of Mass Spectrometry, 9(1), 1-21. Link

- Peters, K., et al. (2007). "Mass spectral fragmentation of TMS derivatives of hydroxy fatty acids." Journal of Lipid Research. (Contextual grounding for alpha-cleavage mechanism).

-

NIST Mass Spectral Library. "3-Hydroxydodecanedioic acid, tris(O-trimethylsilyl) Fragmentation Patterns." (Used for comparative ion logic). Link

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of 6-Hydroxydodecanoic Acid Standards

For researchers, scientists, and professionals in drug development, the quality of a chemical standard is not a trivial detail—it is the bedrock of valid, reproducible, and accurate results. This is particularly true for compounds like 6-hydroxydodecanoic acid (6-HDA), a C12 hydroxy fatty acid with emerging significance. Its utility as a building block in specialty polymers and its potential role as a biological marker necessitate a thorough understanding of the quality attributes of its analytical standards.

This guide provides an in-depth comparative framework for evaluating this compound standards. Moving beyond a simple checklist of specifications, we will explore the causality behind essential analytical tests, provide actionable experimental protocols, and present a logical workflow for qualifying a standard for its intended use.

The Central Challenge: Defining "Purity" for this compound

The stated purity on a Certificate of Analysis (CoA) can be misleading if the analytical methods used are not fully understood. For a molecule like 6-HDA, potential impurities are not just residual solvents or starting materials; they can be structurally similar isomers that are difficult to resolve.

Key Impurity Classes to Consider:

-

Positional Isomers: Synthesis of 6-HDA can sometimes yield other isomers such as 5-, 7-, or even the more common 12-hydroxydodecanoic acid.[1][2] These isomers may have very similar physical properties, making them challenging to separate chromatographically.

-

Stereoisomers: The hydroxyl group at the 6-position creates a chiral center. A standard supplied as a racemate should contain an equal mixture of (R)- and (S)-enantiomers. Verifying this ratio is critical for stereospecific biological or polymerization studies.[3]

-

Process-Related Impurities: These can include unreacted starting materials, by-products from side reactions, or residual catalysts.

-

Degradation Products: Over time, oxidation or other degradation pathways can introduce new impurities.

The core objective of a comparative analysis is to employ a suite of orthogonal analytical techniques that, together, provide a high-confidence assessment of a standard's identity, purity, and concentration.

The Analytical Gauntlet: A Multi-Pronged Approach to Standard Qualification

No single technique can fully characterize a reference standard. A robust qualification relies on a combination of methods, each providing a unique piece of the puzzle. High-purity standards are essential for ensuring that experimental data is reproducible and traceable.[4]

Workflow for Qualifying a Reference Standard

The following diagram illustrates a logical workflow for the comprehensive evaluation of a this compound standard.

Caption: A comprehensive workflow for the qualification of a chemical reference standard.

Comparative Data Analysis: A Hypothetical Scenario

To illustrate the evaluation process, let's consider three hypothetical commercial standards of this compound subjected to the analytical gauntlet described above.

| Parameter | Standard A (Premium Grade) | Standard B (Research Grade) | Standard C (Synthesis Grade) |

| Identity (¹H NMR, HRMS) | Conforms to structure | Conforms to structure | Conforms to structure |

| Chromatographic Purity (HPLC) | 99.8% | 98.5% | 95.2% |

| Isomeric Purity (GC-MS) | >99.9% (No positional isomers detected) | 99.0% (0.8% 12-HDA detected) | 96.0% (3.1% 12-HDA, 0.9% other isomers detected) |

| Absolute Purity (qNMR) | 99.5% ± 0.2% | Not performed | Not performed |

| Water Content (Karl Fischer) | 0.15% | 0.45% | 1.10% |

| Supplied Documentation | Detailed CoA with spectra | Basic CoA with purity value | Purity value only |

Interpretation of Results:

-

Standard A represents a high-quality reference material suitable for the most demanding applications, such as a calibration standard for quantitative bioanalysis or as a standard for regulatory submissions. Its purity is verified by orthogonal methods (chromatography and qNMR) and is free of detectable isomeric impurities.

-

Standard B is a good quality material suitable for general research, such as in vitro assays or as a starting material for exploratory synthesis. The presence of a small amount of the 12-HDA isomer may be acceptable for applications where this impurity does not interfere.

-

Standard C is best suited for use as a bulk starting material for chemical synthesis, where it will be purified downstream. Its lower purity and significant isomeric content make it unsuitable for use as an analytical standard without further purification.

Essential Experimental Protocols

Trustworthy data comes from validated protocols. Below are detailed, step-by-step methodologies for the chromatographic analysis of 6-HDA. These protocols are designed to be self-validating by including system suitability checks.

Protocol 1: Purity Assessment by HPLC with Charged Aerosol Detection (CAD)

-

Rationale: 6-HDA lacks a strong UV chromophore, making UV detection less sensitive. CAD is a near-universal mass-based detector ideal for this type of analyte. This method is excellent for detecting non-volatile impurities.

-

Instrumentation:

-

HPLC System (e.g., Agilent 1260, Waters Alliance)

-

Charged Aerosol Detector (CAD)

-

Column: C18, 2.1 x 100 mm, 1.8 µm particle size

-

-

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Sample Diluent: 50:50 Acetonitrile:Water

-

-

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the 6-HDA standard in the sample diluent to a final concentration of 1.0 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 30 15.0 95 18.0 95 18.1 30 | 22.0 | 30 |

-

-

System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

Analysis: Inject the sample solution and integrate all peaks. Calculate purity by the area percent method.

-

Protocol 2: Isomeric Purity by GC-MS after Derivatization

-

Rationale: Gas chromatography offers high resolving power, which is often necessary to separate closely related positional isomers.[1] Since 6-HDA is not volatile, derivatization is required to convert the polar carboxylic acid and hydroxyl groups into more volatile forms. Silylation is a common and effective method.[5]

-

Instrumentation:

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

-

-

Reagents:

-

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Solvent: Pyridine

-

-

Procedure:

-

Sample Preparation: Place ~0.5 mg of the 6-HDA standard into a 2 mL GC vial. Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

-

Derivatization: Cap the vial tightly and heat at 70 °C for 45 minutes. Allow to cool to room temperature.

-

GC-MS Conditions:

-

Inlet Temperature: 250 °C

-

Injection Mode: Split (20:1)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

Oven Program: Start at 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.

-

MS Transfer Line: 280 °C

-

MS Source: 230 °C

-

Scan Range: 50-550 m/z

-

-

Analysis: Analyze the derivatized sample. Identify the peak for the di-TMS derivative of 6-HDA. Search for peaks corresponding to other isomers (e.g., the di-TMS derivative of 12-HDA) which will have the same mass spectrum but a different retention time. Calculate isomeric purity based on relative peak areas.

-

Conclusion and Recommendations

The selection of a this compound standard should be guided by its intended application.

-

For quantitative analysis , a standard with certified absolute purity determined by a quantitative technique like qNMR (like Standard A) is non-negotiable. Using a standard with uncharacterized impurities or water content will introduce significant and unknown error into the final results.[4]

-

For qualitative identification or synthesis , a standard with well-defined chromatographic purity and a known isomeric profile (like Standard B) may be sufficient.

-

For high-stakes applications such as clinical diagnostics or pharmaceutical development, it is imperative to use a thoroughly characterized reference standard from a reputable supplier accredited to standards like ISO 17034.[6]

Ultimately, the responsibility lies with the scientist to look beyond the label and understand the empirical data that defines the quality of their reference materials. Investing time in a rigorous comparative analysis is a critical step toward ensuring the integrity and validity of scientific research.

References

-